
Triazene, 1-(p-bromophenyl)-3-methyl-
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Overview
Description
Triazene, 1-(p-bromophenyl)-3-methyl-: is an organic compound belonging to the triazene family, characterized by the presence of a triazene group (-N=N-N-) attached to a p-bromophenyl and a methyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triazene, 1-(p-bromophenyl)-3-methyl- typically involves the reaction of diazonium salts with amines. One common method is the reaction of p-bromoaniline with nitrous acid to form the corresponding diazonium salt, which is then reacted with methylamine to yield the desired triazene compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Triazene, 1-(p-bromophenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions typically yield amines.
Substitution: The bromine atom in the p-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Applications
Triazene, 1-(p-bromophenyl)-3-methyl- has a variety of applications across different fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
- Pharmaceuticals: Its potential biological activity makes it valuable in pharmaceutical research. Studies on the interactions of triazene compounds with biological systems are crucial for understanding their potential therapeutic applications. Research has shown that triazenes can form reactive species that interact with DNA and proteins, potentially leading to cytotoxic effects against cancer cells. Ongoing investigations aim to map out specific molecular targets and pathways influenced by these compounds, which could inform their use in clinical settings.
Structural Analogues
Several compounds share structural similarities with triazene, 1-(p-bromophenyl)-3-methyl-.
Compound Name | Structural Features | Unique Properties |
---|---|---|
Triazene, 1-(p-bromophenyl)-3-methyl | p-bromophenyl and methyl substituents | Potential anticancer activity |
1-Triazene, 1,3-diphenyl | Two phenyl groups | Enhanced stability due to steric hindrance |
1-Triazene, 3,3-dimethyl-1-phenyl | Dimethyl group on one nitrogen | Increased lipophilicity |
1-Triazene, 1,3-dibutyl | Dibutyl substituents | Greater solubility in organic solvents |
Mechanism of Action
The mechanism of action of Triazene, 1-(p-bromophenyl)-3-methyl- involves its interaction with cellular DNA. The compound can form covalent bonds with DNA, leading to strand breaks and inhibition of DNA replication. This mechanism is particularly relevant in its potential use as an anticancer agent, where it targets rapidly dividing cancer cells .
Comparison with Similar Compounds
- Triazene, 1-(p-cyanophenyl)-3-methyl-
- Triazene, 1-(p-methoxyphenyl)-3-methyl-
- Triazene, 1-(p-chlorophenyl)-3-methyl-
Comparison: While these compounds share the triazene core structure, the substituents on the phenyl ring significantly influence their reactivity and applications. For instance, the p-bromophenyl group in Triazene, 1-(p-bromophenyl)-3-methyl- imparts unique electronic properties that enhance its reactivity in certain chemical reactions compared to its analogs .
Properties
CAS No. |
40643-36-5 |
---|---|
Molecular Formula |
C7H8BrN3 |
Molecular Weight |
214.06 g/mol |
IUPAC Name |
4-bromo-N-(methyldiazenyl)aniline |
InChI |
InChI=1S/C7H8BrN3/c1-9-11-10-7-4-2-6(8)3-5-7/h2-5H,1H3,(H,9,10) |
InChI Key |
WWGBAHUOOPNMBT-UHFFFAOYSA-N |
Canonical SMILES |
CN=NNC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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